molecular formula C22H22N2O5S B297292 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

Cat. No. B297292
M. Wt: 426.5 g/mol
InChI Key: NGTKZLRUKNDMPA-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid, also known as DMTA-PMA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thiazolylazoindoles and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage.
Biochemical and Physiological Effects:
2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been shown to have antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid is its wide range of biological activities, which makes it useful in various scientific research applications. The compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid is its potential toxicity, which may limit its use in certain experiments. It is also important to note that the compound may have different effects on different cell types and organisms, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid in scientific research. One area of interest is the development of biosensors and other analytical tools for the detection of heavy metals and other pollutants in the environment. Another area of interest is the use of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid as a fluorescent probe for the detection of metal ions in biological samples. The compound may also have potential as a therapeutic agent for the treatment of bacterial infections, fungal infections, and cancer. Further research is needed to fully understand the mechanism of action and potential applications of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid.

Synthesis Methods

The synthesis of 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid involves the reaction of 2,4-dimethoxyphenol with 2-(3,5-dimethylanilino)-1,3-thiazole-4-carbaldehyde in the presence of a base. The resulting product is then reacted with 2-bromo-2-methylpropionic acid to form 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid. The synthesis method has been well-established, and the compound can be obtained in high purity.

Scientific Research Applications

2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been used in various scientific research applications. It has been shown to have antimicrobial, antifungal, and anticancer activities. The compound has also been used as a fluorescent probe for the detection of metal ions. 2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid has been used in the development of biosensors for the detection of heavy metals in water and food samples. It has also been used in the development of electrochemical sensors for the detection of dopamine and other neurotransmitters.

properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid

InChI

InChI=1S/C22H22N2O5S/c1-12-7-13(2)9-16(8-12)23-22-24-20(25)19(30-22)11-15-5-6-17(18(10-15)28-4)29-14(3)21(26)27/h5-11,14H,1-4H3,(H,26,27)(H,23,24,25)/b19-11-

InChI Key

NGTKZLRUKNDMPA-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC2=NC(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)O)OC)/S2)C

SMILES

CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)S2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)S2)C

Origin of Product

United States

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